molecular formula C27H46N7O17P3S B1215083 Hexanoyl-coenzyme a CAS No. 5060-32-2

Hexanoyl-coenzyme a

Cat. No. B1215083
CAS RN: 5060-32-2
M. Wt: 865.7 g/mol
InChI Key: OEXFMSFODMQEPE-HDRQGHTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoyl-CoA, also known as caproyl-CoA or N-hexanoyl-CoA, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, hexanoyl-CoA is considered to be a fatty ester lipid molecule. Hexanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Hexanoyl-CoA has been primarily detected in urine. Within the cell, hexanoyl-CoA is primarily located in the cytoplasm. In humans, hexanoyl-CoA is involved in the fatty acid metabolism pathway. Hexanoyl-CoA is also involved in a few metabolic disorders, which include the mitochondrial Beta-oxidation OF medium chain saturated fatty acids pathway, the fatty acid elongation in mitochondria pathway, and the mitochondrial Beta-oxidation OF short chain saturated fatty acids pathway.
Hexanoyl-CoA is a medium-chain fatty acyl-CoA having hexanoyl as the S-acyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a hexanoic acid and a coenzyme A. It is a conjugate acid of a hexanoyl-CoA(4-).

properties

CAS RN

5060-32-2

Product Name

Hexanoyl-coenzyme a

Molecular Formula

C27H46N7O17P3S

Molecular Weight

865.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate

InChI

InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

InChI Key

OEXFMSFODMQEPE-HDRQGHTBSA-N

Isomeric SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Other CAS RN

5060-32-2

physical_description

Solid

synonyms

coenzyme A, hexanoyl-
hexanoyl-CoA
hexanoyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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